molecular formula C38H32N2 B1330945 N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 20441-06-9

N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B1330945
CAS RN: 20441-06-9
M. Wt: 516.7 g/mol
InChI Key: UNZWWPCQEYRCMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triphenylamine-containing aromatic diamines is described in several papers. For instance, the synthesis involves the condensation of N,N-diphenyl-1,4-phenylenediamine with 4-fluoronitrobenzene, followed by a palladium-catalyzed hydrazine reduction of the dinitro intermediate . This method appears to be a common approach for synthesizing such compounds, which could potentially be adapted for the synthesis of N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine.

Molecular Structure Analysis

The molecular structure of compounds similar to N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine has been determined using X-ray diffraction analysis . These structures typically feature a central nitrogen atom with a slightly greater than 120° angle, indicating a planar geometry around the nitrogen. This planarity is crucial for the electronic properties of the materials.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine. However, the related compounds are used as monomers to synthesize various polyamides and polyimides . These reactions typically involve polycondensation with dicarboxylic acids or tetracarboxylic dianhydrides, indicating that the diamine can react with carboxylic acid derivatives to form polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from similar diamines are well-documented. These polymers exhibit good solubility in organic solvents, high thermal stability with high glass transition and decomposition temperatures, and the ability to form tough, flexible films . These properties suggest that N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine could also impart similar characteristics to its polymers, making it a valuable material for high-performance applications.

Scientific Research Applications

  • Electrophosphorescent Devices : TPD derivatives have been used in creating stable electrophosphorescent organic light-emitting diodes (OLEDs). These materials exhibit high thermal and morphological stability, making them suitable for applications in display and lighting technologies (Zhang et al., 2015).

  • Blue Organic Light-Emitting Diodes : Research indicates that diphenylamine and thiophene compounds, closely related to TPD, show promise in OLEDs, demonstrating significant luminescence quantum yields, which is crucial for the efficiency of these devices (Li et al., 2014).

  • Hole Transporter in OLEDs : TPD has been identified as an excellent triphenylamine-based hole transporter, crucial for the performance of OLEDs. Its molecular structure facilitates efficient charge transport, which is a key factor in the functionality of these devices (Zhang et al., 2004).

  • Charge Mobility Prediction : The compound has been the subject of studies aiming to predict charge mobility in amorphous organic materials. Such predictions are vital for the development of new materials with desired electronic properties (Lee et al., 2011).

  • Luminescent Hole Transporting Materials : Novel TPD-based compounds have been synthesized, characterized, and found to exhibit good thermal stability and luminescent properties. These characteristics are beneficial for their use in OLEDs and similar technologies (Gorgun, 2017).

  • Dipole Moment Impact on Transport Properties : Studies have also focused on how the conformation and substitution of TPD derivatives impact their electronic properties. Understanding these factors is essential for tailoring materials for specific electronic applications (Malagoli et al., 2002).

Future Directions

The use of NTD as a hole transport layer (HTL) in organic light-emitting diodes represents a promising area of research . Further studies could focus on optimizing the properties of NTD for this application, as well as exploring other potential uses for this compound.

properties

IUPAC Name

4-methyl-N-[4-[4-(N-(4-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2/c1-29-13-21-35(22-14-29)39(33-9-5-3-6-10-33)37-25-17-31(18-26-37)32-19-27-38(28-20-32)40(34-11-7-4-8-12-34)36-23-15-30(2)16-24-36/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWWPCQEYRCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348695
Record name N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine

CAS RN

20441-06-9
Record name N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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